3-(2,5-Dimethyl-1-pyrrolyl)phenol
Description
Significance of Pyrrole (B145914) and Phenol (B47542) Moieties in Organic and Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone in the architecture of numerous biologically active molecules. nih.gov Its presence is integral to a vast array of natural products, including heme, chlorophyll, and vitamin B12. mdpi.com In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in a multitude of marketed drugs with a broad spectrum of therapeutic activities. mdpi.com These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents. biosynth.com The versatility of the pyrrole ring allows for the introduction of various substituents, leading to a diverse range of pharmacological profiles.
Similarly, the phenol moiety is a recurring and significant scaffold in both natural products and approved small-molecule pharmaceuticals. Phenolic compounds are renowned for their potent antioxidant and anti-inflammatory properties. This activity stems from the hydroxyl group attached to the aromatic ring, which can scavenge free radicals. The phenol motif is present in numerous drugs and is considered a key feature for the biological activity of many compounds, contributing to their therapeutic effects against a range of conditions including cancer and neurodegenerative diseases. A 2022 analysis highlighted that phenols and their ether derivatives are present in a significant portion of recently approved drugs, underscoring their continued importance in drug design.
Contextualization of the Hybrid Pyrrole-Phenol Structure in Heterocyclic Chemistry
The fusion of a pyrrole ring with a phenol group in 3-(2,5-Dimethyl-1-pyrrolyl)phenol creates a hybrid structure with distinct chemical characteristics. In heterocyclic chemistry, the electronic properties of such a molecule are influenced by both constituent rings. The pyrrole ring is π-electron rich, making it susceptible to electrophilic substitution. The lone pair of electrons on the nitrogen atom participates in the aromatic system, contributing to its reactivity.
The phenolic group, with its hydroxyl substituent, also influences the electronic nature of the benzene (B151609) ring, activating it towards electrophilic substitution. The combination of these two aromatic systems through a nitrogen-carbon bond results in a molecule with multiple reactive sites and the potential for diverse chemical transformations. The synthesis of such hybrid structures often involves well-established reactions in heterocyclic chemistry, such as the Paal-Knorr synthesis for the pyrrole ring formation. The development of novel synthetic routes to create libraries of such hybrid molecules is an active area of research.
Overview of Current Research Trends in Pyrrole-Phenol Derivatives
Current research into pyrrole-phenol derivatives is largely driven by the quest for new therapeutic agents and novel catalysts. The combination of the established biological activities of both pyrrole and phenol moieties makes these hybrid molecules attractive targets for drug discovery programs. mdpi.com Researchers are exploring the synthesis of various substituted pyrrole-phenol compounds to modulate their biological effects, with a focus on anticancer and antibacterial applications.
For instance, a recent study highlighted a brominated pyrrole-phenol derivative, specifically 2-bromo-6-(2-(3,4,5-tribromo-1H-pyrrol-2-yl)thiazol-4-yl)-4-(trifluoromethyl)phenol, for its potent antibacterial activity, particularly against vancomycin-resistant Enterococcus faecalis. This demonstrates the potential of halogenated pyrrole-phenol structures in combating antibiotic resistance. Furthermore, research into the catalytic applications of these compounds, as seen with this compound in amine synthesis, points towards their utility in developing efficient and novel synthetic methodologies. biosynth.com The ongoing exploration of the structure-activity relationships of these derivatives is crucial for designing new molecules with enhanced efficacy and selectivity for various biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-6-7-10(2)13(9)11-4-3-5-12(14)8-11/h3-8,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXAUZJUIVRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381740 | |
| Record name | 3-(2,5-dimethylpyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-33-8 | |
| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97608-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-dimethylpyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 2,5 Dimethyl 1 Pyrrolyl Phenol and Analogues
General Synthetic Strategies for Pyrrolyl Derivatives
The construction of the pyrrole (B145914) ring can be achieved through several established and modern synthetic methods. These strategies offer different levels of versatility, efficiency, and environmental friendliness, catering to the synthesis of a wide array of substituted pyrroles.
Adaptations of Paal-Knorr Synthesis for Pyrrole Core Formation
The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is synthetically valuable for creating substituted pyrroles, which are integral components of many natural products. wikipedia.org The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in
The mechanism, elucidated in the 1990s, involves the attack of the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.org A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org Weak acids like acetic acid can accelerate the reaction. organic-chemistry.org
Modern adaptations of the Paal-Knorr synthesis focus on improving its efficiency and sustainability. These include the use of various catalysts such as L-proline, which has been shown to effectively catalyze the reaction for the synthesis of highly functionalized pyrroles. rsc.org Other advancements include performing the reaction under catalyst- and solvent-free conditions, which aligns with the principles of green chemistry. rsc.org The versatility of the Paal-Knorr synthesis allows for the use of a wide range of 1,4-diketones and primary amines, enabling the synthesis of diverse N-substituted and C-substituted pyrroles. wikipedia.orgrgmcet.edu.in
Utilization of 2,5-Dimethylpyrrole as a Synthetic Scaffold
2,5-Dimethylpyrrole is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and pesticides. wacker.comucl.ac.uk Its structure, featuring methyl groups at the 2 and 5 positions, provides a stable and sterically hindered core that can be further functionalized. wacker.com The synthesis of compounds like 3-(2,5-dimethyl-1-pyrrolyl)phenol starts with this fundamental scaffold. biosynth.com
The 2,5-dimethylpyrrole moiety is often introduced by reacting a suitable precursor, such as 3-aminophenol, with a 1,4-dicarbonyl compound like acetonylacetone (2,5-hexanedione) under Paal-Knorr conditions. rsc.org This reaction directly installs the desired N-aryl-2,5-dimethylpyrrole core. The resulting structure can then serve as a platform for further chemical modifications. For instance, the phenolic hydroxyl group in this compound offers a reactive site for derivatization.
Investigations into the structure-activity relationships of 2,5-dimethylpyrrole derivatives have highlighted the importance of this scaffold for certain biological activities. ucl.ac.uk Research has shown that modifications at the N1-position and other positions on the pyrrole ring can significantly influence the properties of the final molecule. ucl.ac.uk
One-Pot Multicomponent Reactions for Pyrrole Synthesis
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyrroles. rsc.orgrsc.orgnih.gov These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules, offering advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.orgorientjchem.org
Several MCRs have been developed for pyrrole synthesis. One such approach involves the reaction of primary amines, ethyl glyoxalate, and 2-bromoacetophenones in the presence of pyridine (B92270) to yield polysubstituted pyrroles. rsc.org Another example is a B(C6F5)3-catalyzed multicomponent reaction of vicinal tricarbonyl compounds, enamines, and nucleophiles, which provides a direct route to α-functionalized pyrroles. rsc.org These methods allow for the assembly of complex pyrrole structures with diverse substitution patterns in a single step. rsc.org
The development of MCRs for pyrrole synthesis is an active area of research, with a focus on creating novel, efficient, and environmentally benign protocols. rsc.orgnih.gov These reactions are particularly attractive for building libraries of diverse pyrrole derivatives for applications in medicinal chemistry and materials science. nih.gov
Sustainable and Green Chemistry Approaches in Pyrrole Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, and pyrrole synthesis is no exception. lucp.netbenthamdirect.com Green chemistry principles are being applied to traditional methods like the Paal-Knorr synthesis to reduce the use of hazardous solvents and catalysts. rsc.orgsemanticscholar.org
Key green approaches in pyrrole synthesis include:
Solvent-free reactions: Conducting reactions without a solvent, often using techniques like ball milling, reduces waste and environmental impact. lucp.net
Use of green catalysts: Employing non-toxic and recyclable catalysts, such as bio-sourced organic acids (e.g., citric acid) or magnetic nanoparticles, enhances the sustainability of the process. rgmcet.edu.inlucp.net
Aqueous reaction media: Utilizing water as a solvent is a key aspect of green chemistry, and several pyrrole synthesis methods have been adapted to aqueous conditions. orientjchem.orgnih.gov
Energy-efficient methods: The use of microwave irradiation or ultrasound can often accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating. benthamdirect.comsemanticscholar.org
For example, a modified Paal-Knorr synthesis has been reported that proceeds under catalyst- and solvent-free conditions at room temperature, yielding excellent yields of N-substituted pyrroles. rsc.org Similarly, the use of iron catalysts, which are abundant and have low toxicity, is being explored for the sustainable synthesis of pyrroles from nitroarenes. rsc.org These green methodologies offer promising alternatives to traditional synthetic routes, minimizing the environmental footprint of pyrrole production.
Specific Derivatization and Functionalization Reactions
Once the pyrrole core is synthesized, it can be further modified to introduce additional functional groups and build more complex molecular architectures. These derivatization reactions are crucial for fine-tuning the properties of the pyrrole-containing compounds for specific applications.
Synthesis of Hydrazide Analogs and Subsequent Heterocyclic Annulations (e.g., Oxadiazoles, Triazoles)
Pyrrole carboxylic acid derivatives can be converted into their corresponding hydrazides, which are versatile intermediates for the synthesis of other heterocyclic systems. nih.govresearchgate.net The synthesis of a pyrrole hydrazide typically involves the reaction of a pyrrole ester with hydrazine (B178648) hydrate. researchgate.net
These hydrazide analogs can then undergo cyclization reactions to form various five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 5-substituted-2-thiol-1,3,4-oxadiazoles. researchgate.net Similarly, treatment with appropriate reagents can yield 1,2,4-triazole (B32235) derivatives. researchgate.net
The resulting annulated heterocyclic systems often exhibit interesting biological activities. For instance, some pyrrole-based hydrazones and their cyclized products have been investigated for their potential as antitubercular and antibacterial agents. nih.govresearchgate.net The synthesis of these more complex structures from a simple pyrrole scaffold demonstrates the utility of this building block in medicinal chemistry.
Another important transformation is the annulation of hydrazones derived from N-aminopyrroles with alkynes, which can be catalyzed by rhodium(III) to produce pyrrolopyridazines. nih.gov This reaction proceeds through a dual C-H activation mechanism. nih.gov
Preparation of Imide-Based Derivatives
The preparation of imide-based derivatives from aromatic amines and phenols represents a significant area of synthetic chemistry, often yielding compounds with interesting biological and material properties. While direct synthesis of imide derivatives starting from this compound is not extensively documented in the provided results, general methods for N-alkylation of imides can be informative. For instance, phthalimide (B116566) and other cyclic imides can be N-alkylated using alkyl halides in the presence of a base like potassium hydroxide (B78521) in ionic liquids or cesium carbonate in DMF. organic-chemistry.org This suggests a potential pathway where the phenolic hydroxyl group of this compound could be functionalized with a suitable leaving group to facilitate reaction with an imide nitrogen.
Another approach involves the synthesis of pyrrole derivatives bearing functionalities that can be converted to imides. For example, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrates the introduction of a hydrazide group, which is a precursor for various heterocyclic systems. nih.gov This methodology could be adapted to create imide-containing structures. The reaction involves coupling a benzohydrazide (B10538) with a substituted acetic acid, a strategy that could potentially be applied to an appropriately functionalized phenolic precursor. nih.gov
The following table outlines general conditions for the N-alkylation of imides, which could be adapted for the synthesis of imide derivatives of this compound.
Table 1: General Conditions for N-Alkylation of Imides
| Imide Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Phthalimide | Alkyl Halide | Potassium Hydroxide | Ionic Liquid | Not Specified | organic-chemistry.org |
Alkylation and Acylation Reactions on Pyrrole and Phenol (B47542) Subunits
The alkylation and acylation of both the pyrrole and phenol components of this compound are fundamental transformations for creating a diverse range of derivatives.
Phenol Alkylation and Acylation: The direct alkylation of phenols, known as the Friedel-Crafts alkylation, is a classic electrophilic aromatic substitution. byjus.comlibretexts.org This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org However, this method can be prone to issues like polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com For instance, reacting benzene (B151609) with 1-chloropropane (B146392) in the presence of AlCl₃ can lead to the formation of isopropylbenzene due to hydride shifts. libretexts.org To overcome these limitations, Friedel-Crafts acylation is often preferred. This reaction uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group onto the aromatic ring. libretexts.orgmasterorganicchemistry.com The resulting ketone can then be reduced to the corresponding alkyl group, providing a more controlled route to alkylated phenols.
Pyrrole Alkylation and Acylation: The pyrrole ring, being electron-rich, is highly susceptible to electrophilic substitution. However, traditional Friedel-Crafts alkylation using Lewis acids like AlCl₃ is often problematic for pyrroles as it can lead to polymerization. youtube.comstackexchange.com Despite this, recent studies have shown that Friedel-Crafts alkylation of pyrrole can be achieved with other catalysts. stackexchange.com For example, asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes has been successfully carried out using a copper complex. stackexchange.com
Acylation of pyrroles is generally more successful than alkylation. While direct acylation with acyl halides and Lewis acids can still lead to polymerization, milder methods are available. youtube.com The Houben-Hoesch reaction, which uses a nitrile and HCl, can be employed for the acylation of pyrroles. youtube.com Palladium-catalyzed C-H alkylation of electron-deficient pyrrole derivatives has also been reported as a regioselective method. sci-hub.se
The following table summarizes key aspects of alkylation and acylation reactions on phenol and pyrrole rings.
Table 2: Alkylation and Acylation of Phenol and Pyrrole Rings
| Reaction Type | Substrate | Reagents | Catalyst | Key Features/Limitations | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Phenol | Alkyl Halide | AlCl₃, FeCl₃ | Prone to polyalkylation and rearrangements. libretexts.orgmasterorganicchemistry.com | byjus.comlibretexts.org |
| Friedel-Crafts Acylation | Phenol | Acyl Halide/Anhydride | AlCl₃ | Avoids rearrangements; product is deactivated to further acylation. masterorganicchemistry.com | libretexts.orgmasterorganicchemistry.com |
| Friedel-Crafts Alkylation | Pyrrole | Alkyl Halide | AlCl₃ | Often leads to polymerization. youtube.comstackexchange.com | youtube.comstackexchange.com |
| Asymmetric F-C Alkylation | Pyrrole | Nitroalkenes | Copper Complex | Provides optically active alkylated pyrroles. stackexchange.com | stackexchange.com |
| Houben-Hoesch Acylation | Pyrrole | Nitrile, HCl | - | Milder acylation method. youtube.com | youtube.com |
Regioselective Functionalization of the Pyrrole and Phenol Rings
Achieving regioselectivity in the functionalization of both the phenol and pyrrole rings is critical for synthesizing specific isomers of substituted this compound.
Phenol Ring Functionalization: The hydroxyl group of the phenol ring is an ortho-, para-directing group for electrophilic aromatic substitution. However, controlling the regioselectivity between the ortho and para positions can be challenging, often resulting in a mixture of products. rsc.org To achieve higher regioselectivity, directing groups can be installed on the phenolic hydroxyl group. rsc.orgnih.gov Recent advances have also focused on the direct regioselective C-H bond functionalization of free phenols without the need for directing groups, which is a more atom-economical approach. nih.gov For example, Brønsted acid-catalyzed cyclization followed by ortho-regioselective electrophilic alkylation of phenols has been reported. rsc.org
Pyrrole Ring Functionalization: The pyrrole ring exhibits a preference for electrophilic substitution at the C2 and C5 positions due to the higher stability of the resulting cationic intermediate. If the C2 and C5 positions are blocked, substitution can occur at the C3 and C4 positions. youtube.com For instance, diazotization of pyrrole occurs at the C2 position, and if both C2 and C5 are substituted, the reaction proceeds at the C3 position. youtube.com The use of a directing group on the pyrrole nitrogen, such as a phenylsulfonyl group, can direct acylation specifically to the C3 position. researchgate.net Furthermore, a stepwise iododesilylation and coupling reaction of a protected pyrrole has been developed for the regioselective synthesis of 2,5-disubstituted pyrroles. dntb.gov.uaresearchgate.net
The following table highlights methods for achieving regioselective functionalization.
Table 3: Regioselective Functionalization Strategies
| Ring System | Reaction Type | Key Strategy | Outcome | Reference |
|---|---|---|---|---|
| Phenol | Electrophilic Alkylation | Brønsted acid catalysis | Ortho-selective alkylation | rsc.org |
| Phenol | C-H Functionalization | Use of directing groups | Controlled regioselectivity | rsc.orgnih.gov |
| Pyrrole | Electrophilic Acylation | N-phenylsulfonyl directing group | C3-acylation | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,5 Dimethyl 1 Pyrrolyl Phenol Systems
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 3-(2,5-Dimethyl-1-pyrrolyl)phenol. The electron ionization (EI) mass spectrum of this compound would provide valuable information about its fragmentation pathways.
The molecular formula for this compound is C₁₂H₁₃NO, which corresponds to a molecular weight of approximately 187.24 g/mol . biosynth.combldpharm.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.
The fragmentation of this compound under EI conditions can be predicted to occur at the weakest bonds and lead to the formation of stable fragments. The bond connecting the phenol (B47542) and pyrrole (B145914) rings is a likely site for initial cleavage. The fragmentation pattern would likely involve the loss of small, stable molecules and the formation of characteristic ions.
Key Fragmentation Pathways:
Cleavage of the C-N bond: The bond between the phenolic ring and the pyrrole nitrogen may cleave, leading to fragments corresponding to the phenol and dimethylpyrrole moieties.
Loss of a methyl group: The dimethylpyrrole ring could lose a methyl radical (•CH₃), resulting in a fragment ion with a mass of M-15.
Ring fragmentation: Both the phenol and pyrrole rings could undergo fragmentation, although this is generally less favored than the cleavage of substituent groups.
A detailed analysis of the fragmentation pattern allows for the confirmation of the compound's structure. Below is a table of expected major fragments for this compound in mass spectrometry.
| m/z (expected) | Ion Structure/Formula | Description |
| 187 | [C₁₂H₁₃NO]⁺ | Molecular ion (M⁺) |
| 172 | [C₁₁H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) from the dimethylpyrrole ring. |
| 94 | [C₆H₅O]⁺ | Fragment corresponding to the phenol moiety after C-N bond cleavage. |
| 93 | [C₆H₇N]⁺ | Fragment corresponding to the 2,5-dimethylpyrrole moiety after C-N cleavage. |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not widely available in published literature, the expected solid-state structure can be inferred from the known structures of its constituent parts: the phenol and 2,5-dimethylpyrrole rings.
The molecule is expected to adopt a non-planar conformation due to steric hindrance between the two rings. The dihedral angle between the plane of the phenol ring and the plane of the pyrrole ring will be a key structural parameter. The crystal packing is anticipated to be influenced by intermolecular hydrogen bonding involving the hydroxyl group of the phenol, potentially forming dimers or extended networks. nih.gov
The table below presents expected bond lengths and angles for this compound, based on typical values for similar organic compounds.
| Parameter | Atom(s) Involved | Expected Value |
| Bond Lengths (Å) | ||
| C-C (aromatic in phenol) | C-C | ~1.39 Å |
| C-O (phenol) | C-O | ~1.36 Å |
| O-H (phenol) | O-H | ~0.96 Å |
| C-N (pyrrole) | C-N | ~1.38 Å |
| C=C (pyrrole) | C=C | ~1.37 Å |
| C-C (pyrrole) | C-C | ~1.43 Å |
| N-C (inter-ring) | N-C | ~1.43 Å |
| Bond Angles (°) | ||
| C-C-C (in phenol) | C-C-C | ~120° |
| C-O-H (in phenol) | C-O-H | ~109° |
| C-N-C (in pyrrole) | C-N-C | ~108° |
| C-C-N (in pyrrole) | C-C-N | ~108° |
| C-C=C (in pyrrole) | C-C=C | ~108° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. slideshare.netyoutube.com
The phenol and pyrrole rings are both chromophores that absorb in the UV region. The conjugation of the pyrrole ring with the phenol ring through the nitrogen atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. This shift is due to the delocalization of π-electrons over the entire molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org
The phenol moiety typically exhibits two absorption bands in the UV region. The pyrrole ring also shows strong absorption due to π → π* transitions. The presence of the lone pair of electrons on the nitrogen atom of the pyrrole and the oxygen atom of the phenol also allows for n → π* transitions, although these are generally weaker than π → π* transitions. youtube.com
The table below summarizes the expected electronic transitions for this compound.
| Transition Type | Chromophore | Expected Wavelength (λmax) Range (nm) | Description |
| π → π | Phenyl and Pyrrole rings | 200-300 nm | Strong absorption due to the promotion of an electron from a π bonding orbital to a π antibonding orbital. |
| n → π | Oxygen of the hydroxyl group, Nitrogen of the pyrrole ring | 280-350 nm | Weaker absorption resulting from the promotion of a non-bonding electron to a π antibonding orbital. |
The specific λmax values would be influenced by the solvent used for the analysis due to solvatochromic effects. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.
Reactivity and Chemical Transformations of 3 2,5 Dimethyl 1 Pyrrolyl Phenol and Its Chemical Analogues
Reactivity of the Pyrrole (B145914) Ring System
The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). youtube.com This heightened reactivity is due to the ability of the nitrogen atom's lone pair to participate in the aromatic π-system, thereby increasing the electron density of the ring carbons. In the case of 3-(2,5-Dimethyl-1-pyrrolyl)phenol, the methyl groups at the 2- and 5-positions sterically hinder the most reactive α-positions of the pyrrole ring. quora.com Consequently, electrophilic attack is directed towards the β-positions (C3 and C4), although these positions are inherently less reactive than the α-positions. wikipedia.org
Electrophilic aromatic substitution (EAS) is a hallmark of pyrrole chemistry. However, the electron-rich nature of the ring also makes it susceptible to polymerization under strongly acidic conditions, necessitating the use of mild reagents. quimicaorganica.org
Nitration and Sulfonation: Direct nitration and sulfonation of pyrroles with strong acids like nitric and sulfuric acid often lead to polymerization or decomposition. quimicaorganica.org Therefore, milder reagents are employed. For instance, nitration can be successfully achieved using nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). youtube.com Sulfonation is typically carried out using a pyridine-sulfur trioxide complex (Py·SO₃), which provides a gentle source of the electrophile. wikipedia.orgquimicaorganica.org For 2,5-dimethylated pyrroles, these substitutions would occur at the 3- or 4-position.
Acylation: Friedel-Crafts acylation on pyrrole is often problematic due to the tendency of Lewis acid catalysts (e.g., AlCl₃) to complex with the pyrrole nitrogen and induce polymerization. quimicaorganica.orgyoutube.com However, acylation can be performed under specific conditions or by using alternative methods that avoid strong Lewis acids.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. organic-chemistry.orgyoutube.com The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comwikipedia.org This weak electrophile readily attacks the activated pyrrole ring to yield a formyl derivative after hydrolysis. youtube.com For a 2,5-dimethylpyrrole substrate, formylation would occur at a β-position.
Houben–Hoesch Reaction: This reaction provides a pathway for the acylation of electron-rich aromatic compounds, such as polyhydric phenols and pyrroles, using a nitrile (RCN) and an acid catalyst (e.g., HCl). youtube.comsynarchive.comwikipedia.org An imine intermediate is formed, which is subsequently hydrolyzed to yield an aryl ketone. wikipedia.org This method is particularly suitable for acid-sensitive substrates like pyrroles as it can be performed under conditions that minimize polymerization. youtube.com
| Reaction | Typical Reagents | Expected Product on 2,5-Dimethylpyrrole Analogue | Reference |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 3-Nitro-2,5-dimethylpyrrole derivative | youtube.com |
| Sulfonation | Pyridine-SO₃ complex | 2,5-Dimethylpyrrole-3-sulfonic acid derivative | wikipedia.orgquimicaorganica.org |
| Vilsmeier-Haack Reaction (Formylation) | POCl₃ / DMF, then H₂O | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde derivative | organic-chemistry.orgyoutube.com |
| Houben–Hoesch Reaction (Acylation) | RCN / HCl, Lewis Acid | 3-Acyl-2,5-dimethylpyrrole derivative | youtube.comwikipedia.org |
The high electron density of the pyrrole ring makes it susceptible to oxidation by various oxidizing agents. The dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole in methanol, for example, does not yield simple oxidation products but rather leads to dealkylation and ring-rearranged products such as 5-methoxy-5-methyl-Δ³-pyrrolin-2-one and 2-formyl-2-methoxy-5-methylidene-Δ³-pyrroline. rsc.org This indicates that oxidation can be complex and may involve cleavage of the pyrrole ring.
Pyrrole and its derivatives are well-known monomers for the synthesis of conducting polymers. nih.gov Polymerization can be initiated through chemical or electrochemical oxidation. In the presence of acid catalysts or oxidizing agents, pyrroles can undergo polymerization, a reaction that competes with electrophilic substitution. quimicaorganica.org The resulting polypyrrole chains consist of pyrrole units linked primarily through the α-positions. For N-substituted pyrroles, the substituent can influence the polymerization process and the properties of the final polymer, such as solubility and processability. researchgate.net
Chemical Transformations Involving the Phenol (B47542) Moiety
The phenol moiety of this compound contains a hydroxyl group directly attached to an aromatic ring. This group strongly influences the reactivity of the molecule in two key ways: the hydroxyl group itself can undergo reactions, and it strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. byjus.comucalgary.ca
The hydrogen atom of the phenolic hydroxyl group is weakly acidic and can be readily replaced by other functional groups through reactions like etherification and esterification. wikipedia.orglibretexts.org
Etherification: Phenols can be converted into ethers under basic conditions. The reaction typically proceeds via the formation of a more nucleophilic phenoxide ion (by treatment with a base like sodium hydroxide), which then displaces a halide from an alkyl halide in a Williamson ether synthesis. libretexts.orggoogle.com
Esterification: Phenols react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form esters. libretexts.org This reaction is often carried out in the presence of a base like pyridine (B92270), which neutralizes the HCl produced when using an acyl chloride.
The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. ucalgary.caquora.com The presence of the 1-(3-hydroxyphenyl) substituent on the pyrrole nitrogen means the phenol ring is subject to electrophilic attack. The directing effects of the hydroxyl group will dominate, targeting incoming electrophiles to the positions ortho and para to it.
Halogenation: Phenols are highly reactive towards halogenation. For example, treatment of phenol with bromine water leads to the rapid formation of a white precipitate of 2,4,6-tribromophenol. byjus.com To achieve monosubstitution, milder conditions are required, such as using bromine in a less polar solvent at a low temperature. byjus.com
Nitration: The nitration of phenols can also be controlled by the reaction conditions. With dilute nitric acid at low temperatures, a mixture of ortho- and para-nitrophenols is obtained. byjus.com Using concentrated nitric acid can lead to polysubstitution and the formation of 2,4,6-trinitrophenol (picric acid). byjus.com
Sulfonation: Sulfonation of phenols with concentrated sulfuric acid yields either the ortho- or para-sulfonated product, depending on the reaction temperature. Lower temperatures favor the formation of the ortho isomer, while higher temperatures yield the more thermodynamically stable para isomer.
| Reaction | Typical Reagents | Expected Product for a Phenol Analogue | Reference |
|---|---|---|---|
| Halogenation (mono) | Br₂ in CCl₄, low temp. | Ortho- and Para-bromophenol derivatives | byjus.com |
| Halogenation (poly) | Bromine water | 2,4,6-Tribromophenol derivative | byjus.com |
| Nitration (mono) | Dilute HNO₃, low temp. | Ortho- and Para-nitrophenol derivatives | byjus.com |
| Sulfonation | Conc. H₂SO₄ | Ortho- (low temp.) and Para- (high temp.) phenolsulfonic acid | ucalgary.ca |
Reactivity of Linker Groups and Peripheral Substituents
The reactivity of this compound and its analogues is primarily dictated by the phenolic hydroxyl group, the pyrrole ring, and any peripheral substituents attached to these core structures. The linkage between the phenol and pyrrole rings, an N-aryl bond, is generally stable under many reaction conditions.
The phenolic hydroxyl group is a potent activating group for electrophilic aromatic substitution on the phenol ring. Its electron-donating nature directs incoming electrophiles to the ortho and para positions. This high reactivity often obviates the need for a catalyst in reactions such as halogenation, nitration, and sulfonation. For instance, the reaction of phenols with bromine water can lead to the formation of polybrominated products. Similarly, nitration can occur under mild conditions. The hydroxyl group can also be deprotonated to form a phenoxide ion, which is an even more powerful nucleophile, readily participating in reactions like ether and ester formation.
The 2,5-dimethylpyrrole moiety is an electron-rich heterocyclic system. While the nitrogen lone pair is involved in the aromatic sextet, the ring itself can undergo electrophilic substitution, although it is generally less reactive than the phenol ring. The methyl groups at the 2 and 5 positions sterically hinder substitution at these locations, potentially directing electrophiles to the 3 and 4 positions of the pyrrole ring. The pyrrole ring in N-arylpyrroles can be involved in various functionalizations, including those catalyzed by metals.
The reactivity of analogues of this compound can be significantly altered by the introduction of different peripheral substituents on either the phenol or pyrrole ring. For example, the introduction of lipidic chains to phenolic compounds through esterification can modify their solubility and antioxidant activity. Similarly, the synthesis of various heterocyclic derivatives attached to a phenolic core can introduce a wide range of biological activities.
The following table summarizes the general reactivity of the key functional groups in this compound and its analogues:
| Functional Group | Type of Reaction | Reactivity | Directing Effect |
| Phenolic Hydroxyl | Electrophilic Aromatic Substitution | Strongly Activating | Ortho, Para |
| Nucleophilic Attack (as phenoxide) | Strong Nucleophile | N/A | |
| Pyrrole Ring | Electrophilic Aromatic Substitution | Activated | Varies with conditions |
| Methyl Groups | C-H activation | Generally Low | N/A |
Thermal Decomposition Pathways and Stability Studies
The thermal stability and decomposition pathways of this compound are influenced by the inherent stabilities of the phenolic and pyrrolic structures.
Studies on substituted phenols have shown that their thermal decomposition in inert atmospheres can lead to a variety of products. For many substituted phenols, phenol itself is a major decomposition product. acs.org The decomposition of phenolic compounds can also involve the cleavage of substituent groups. For instance, methoxyphenols have been observed to initially lose a methyl radical, followed by decarbonylation of the resulting phenoxy radical. nrel.gov The pyrolysis of phenolic compounds can also lead to the formation of aromatic hydrocarbons like benzene and naphthalene at higher temperatures. rsc.org The presence of different substituents can significantly affect the decomposition temperature and the products formed. For example, the introduction of cardanol into a phenolic resin has been shown to decrease its thermal resistance, particularly at higher temperatures. emerald.com
Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of compounds. For phenolic resins, TGA curves often show an initial slight weight loss due to the removal of water, followed by significant degradation at higher temperatures. emerald.commdpi.com The decomposition of phenolic resins can occur in multiple stages, corresponding to the cleavage of different bonds and the release of various volatile products. emerald.com For instance, the release of phenol and its methyl derivatives from a phenol-cardanol-formaldehyde resin was observed in the temperature range of 230-430°C. emerald.com
The thermal decomposition of this compound would likely involve the cleavage of the C-N bond linking the two rings, as well as fragmentation of the individual phenol and pyrrole rings. The specific decomposition products and temperatures would depend on the experimental conditions, such as the atmosphere (inert or oxidative) and the heating rate.
The following table provides a general overview of the expected thermal decomposition behavior of this compound based on studies of related compounds.
| Temperature Range | Expected Decomposition Events | Potential Products |
| Lower Temperature (<300°C) | Minor degradation, potential loss of adsorbed water. | Water |
| Intermediate Temperature (300-500°C) | Cleavage of weaker bonds, initial fragmentation of the molecule. | Phenol, 2,5-dimethylpyrrole, smaller volatile organic compounds. |
| Higher Temperature (>500°C) | Complete fragmentation of the aromatic and heterocyclic rings. | Aromatic hydrocarbons (e.g., benzene, toluene), nitrogen-containing compounds, carbonaceous residue. |
Computational Chemistry and Theoretical Investigations of 3 2,5 Dimethyl 1 Pyrrolyl Phenol Architectures
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of molecular properties at the electronic level.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties. researchgate.netnih.gov By optimizing the molecular geometry of a compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. For phenol (B47542) and its derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(2df,2p) have been shown to yield geometric data that agrees excellently with experimental results. ijaemr.com
Table 1: Representative Calculated vs. Experimental Geometric Parameters for Phenol
| Parameter | Calculated (B3LYP/6-311++G(2df,2p)) | Experimental |
|---|---|---|
| C2-O12 Bond Length (Å) | 1.367 | N/A |
| C2-C3 Bond Length (Å) | 1.392 | N/A |
| H13-O12-C2 Bond Angle (°) | 109.94 | 109.90 |
This table presents data for the parent phenol molecule to illustrate the accuracy of DFT methods in predicting geometric parameters. ijaemr.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability Prediction
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijaemr.com Conversely, a small gap indicates that the molecule is more reactive. ijaemr.com For phenol, the HOMO-LUMO gap has been calculated to be approximately 0.21584 eV, indicating good reactivity. ijaemr.com In substituted phenols, the nature of the substituent (electron-donating or electron-withdrawing) can significantly alter the energies of the frontier orbitals and the magnitude of the gap, thereby tuning the molecule's reactivity. semanticscholar.org
Table 2: Calculated Frontier Molecular Orbital Energies for Phenol
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -0.23101 |
| LUMO | -0.01517 |
| HOMO-LUMO Gap | 0.21584 |
This table shows calculated values for the parent phenol molecule using the B3LYP/6-311++G(2df,2p) level of theory. ijaemr.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nyu.edunih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov The accuracy of these predictions can be high, with reported mean absolute errors for ¹H shifts as low as 0.2–0.3 ppm for some methods. mdpi.com For complex molecules, computational prediction helps in assigning signals that may be difficult to interpret from spectra alone. nyu.edu
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. rowansci.com By calculating the second derivatives of energy, a vibrational spectrum can be generated. rowansci.com For the pyrrole (B145914) molecule and its derivatives, experimental vibrational frequencies have been compared with those calculated using methods like PBE1/6-31G(d) and RI-B97-D/TZVPP, often requiring a scaling factor to match experimental values closely. researchgate.net These calculations help in assigning specific vibrational modes, such as the characteristic N-H and C-H stretches. researchgate.netnih.gov For phenol, DFT calculations have been shown to reproduce experimental frequencies with reasonable accuracy, though calculated values are often slightly higher than the fundamental frequencies observed experimentally. ijaemr.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyrrole
| Vibrational Mode | Experimental Frequency | Calculated Frequency (RI-B97-D/TZVPP) |
|---|---|---|
| Donor N-H Stretch (Dimer) | ~3440 | |
| Acceptor N-H Stretch (Dimer) | ~3525 |
This table shows representative data for the pyrrole dimer, illustrating the comparison between experimental and computationally predicted vibrational frequencies. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling techniques extend beyond quantum mechanics to simulate how a molecule interacts with larger biological systems, such as proteins.
Molecular Docking for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). vlifesciences.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. nih.gov
For compounds containing the pyrrole moiety, docking studies have been successfully employed to understand their potential as enzyme inhibitors. For example, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide were docked into the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. mdpi.com Such studies provide a Surflex docking score (or similar scoring function) that estimates the binding energy, with more negative values indicating stronger binding. mdpi.com The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. mdpi.commdpi.com
Table 4: Example Docking Scores for Pyrrole Derivatives against Protein Targets
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) |
|---|---|---|
| Pyrrole Derivative 5k | Enoyl ACP Reductase (2NSD) | -8.65 |
| Pyrrole Derivative 5j | MAO-B (2V5Z) | -8.51 |
| Pyrrole Derivative 5m | AChE (4EY6) | -10.12 |
This table presents docking scores for various pyrrole-based compounds against different protein targets, illustrating the application of this technique. mdpi.commdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction. mdpi.comyoutube.com
Enhanced sampling methods like Gaussian accelerated MD (GaMD) have enabled the simulation of complete biomolecular binding and unbinding events, which are often too slow to capture with conventional MD. nih.gov For phenolic resins, MD simulations have been used to generate atomistic models and study their physical and thermal properties. nih.gov In drug design, MD simulations are crucial for validating docking results and understanding the dynamic behavior of a ligand within the binding site, which can reveal key conformational changes and the role of water molecules in mediating interactions. researchgate.net This detailed understanding of binding dynamics is essential for the rational design of more potent and specific therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of 3-(2,5-Dimethyl-1-pyrrolyl)phenol Architectures
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. For derivatives of this compound, QSAR and QSPR models can provide deep insights into the molecular features that govern their desired effects, thereby guiding the design of new, more potent, and selective analogues.
Correlation of Calculated Descriptors with Experimental Biological Activity
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on other classes of pyrrole derivatives. nih.govresearchgate.net These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For phenolic compounds, descriptors related to the ease of hydrogen atom or electron donation are particularly relevant for antioxidant activity. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters. The steric bulk of substituents on the pyrrole or phenol ring can significantly influence how the molecule interacts with a biological target.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a classic hydrophobic descriptor that plays a crucial role in a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. uran.ua
Topological Descriptors: These are numerical indices derived from the graph representation of a molecule, describing its connectivity and branching.
Once these descriptors are calculated for a series of this compound analogues with known biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for cellular effects), statistical methods are employed to build a QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation that correlates a selection of descriptors with the observed activity. nih.govresearchgate.net
For instance, a hypothetical QSAR equation for a series of pyrrole derivatives might look like:
Biological Activity (log 1/C) = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + d
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such an equation would suggest that higher biological activity is associated with increased hydrophobicity and dipole moment, and decreased molecular volume.
The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a set of compounds not used in the model generation. researchgate.netpensoft.net A robust and validated QSAR model can then be used to predict the activity of novel, untested compounds.
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO Energy | Relates to the ability to donate electrons; important for antioxidant and certain enzymatic reactions. |
| Dipole Moment | Influences solubility and binding to polar sites in biological targets. uran.ua | |
| Steric | Molecular Volume | Affects how well the molecule fits into a binding pocket. |
| Surface Area | Determines the extent of interaction with the receptor surface. | |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions with the target. uran.ua |
| Topological | Wiener Index | Reflects the branching and compactness of the molecular structure. |
Predictive Modeling for Compound Design
A validated QSAR model serves as a powerful tool for the rational design of new compounds with enhanced biological activity. pensoft.net By analyzing the QSAR equation and the contribution of each descriptor, chemists can identify the key molecular features that need to be modified to improve the desired properties.
For example, if a QSAR model for a series of this compound derivatives as kinase inhibitors reveals that a higher dipole moment and a smaller substituent at a particular position on the phenol ring are beneficial for activity, medicinal chemists can focus their synthetic efforts on introducing polar groups and less bulky substituents at that position. This predictive capability significantly reduces the trial-and-error nature of traditional drug discovery, saving time and resources.
In addition to predicting the activity of individual compounds, QSAR models can be used to screen large virtual libraries of potential derivatives. This in silico screening allows for the rapid identification of the most promising candidates for synthesis and biological testing. The insights gained from QSAR can also be combined with other computational techniques, such as molecular docking, to provide a more comprehensive understanding of the structure-activity relationships.
The general workflow for predictive modeling using QSAR is as follows:
Data Set Selection: A diverse set of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.
Model Development: A QSAR model is generated using statistical methods, and the most relevant descriptors are identified.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Virtual Screening and Compound Design: The validated model is used to predict the activity of new, designed compounds, and to prioritize them for synthesis.
Through this iterative process of design, prediction, synthesis, and testing, QSAR studies can significantly accelerate the discovery of novel this compound derivatives with optimized biological profiles for various therapeutic applications. rsc.org
Biological Activities and Mechanistic Studies of 3 2,5 Dimethyl 1 Pyrrolyl Phenol and Pyrrole Phenol Hybrid Scaffolds
Antimicrobial Activity
The conjugation of pyrrole (B145914) and phenol (B47542) groups creates hybrid molecules that have demonstrated notable activity against a spectrum of microbial pathogens. The 2,5-dimethylpyrrole core, in particular, has been identified as a key feature for potent bioactivity.
Pyrrole derivatives have been recognized for their distinctive antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potential is significantly influenced by the substitution patterns on the pyrrole ring. nih.gov For instance, certain novel alkaloids derived from pyrrole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. nih.gov
Phenolic compounds also contribute significantly to antibacterial activity, often through mechanisms involving membrane disruption. frontiersin.org The evaluation of naturally occurring phenols and their derivatives has provided insight into their structure-activity relationships. For example, compounds like thymol and carvacrol exhibit activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org The combination of these two pharmacophores in a pyrrole-phenol hybrid is a promising strategy for developing new antibacterial agents. Studies on 3-diazo-2-phenylpyrroles have shown that these compounds possess antimicrobial activity against Gram-positive bacteria, while their efficacy against Gram-negative strains is more limited. nih.gov
Table 1: Antibacterial Activity of Selected Pyrrole and Phenol Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Class/Derivative | Target Organism | MIC Value | Source |
|---|---|---|---|
| Pyrrole Alkaloids (A and B) | S. aureus (MRSA) | 32 µg/mL | nih.gov |
| Pyrrole Alkaloids (A and B) | Escherichia coli | 64 µg/mL | nih.gov |
| Thymol | S. epidermidis | 2.6 mM | frontiersin.org |
| Thymol | P. aeruginosa | 5.2 mM | frontiersin.org |
| Carvacrol | S. epidermidis | 2.6 mM | frontiersin.org |
| Carvacrol | P. aeruginosa | 2.6 mM | frontiersin.org |
| Lignan derivative | S. aureus | 25 µg/mL | mdpi.com |
| Lignan derivative | E. coli | 50 µg/mL | mdpi.com |
The 2,5-dimethylpyrrole scaffold is a cornerstone of several potent antitubercular agents. A series of N-phenyl-2,5-dimethylpyrrole derivatives, designed as hybrids of the antitubercular agents BM212 and SQ109, have demonstrated high potency against susceptible and drug-resistant Mycobacterium tuberculosis strains. nih.gov One derivative, compound 5d, which features a cyclohexylmethylene side chain, was particularly effective against the M. tuberculosis H37Rv strain and a multidrug-resistant (MDR) clinical isolate. nih.gov
Further exploration of the 2,5-dimethylpyrrole scaffold has led to new derivatives with significant activity against M. tuberculosis and MDR clinical isolates. Analogs that incorporate a cyclohexanemethyl group have shown potent inhibitory effects. researchgate.net Several of these derivatives exhibit high activity with MIC90 values below 1 µg/mL, coupled with low cytotoxicity. The majority of tested pyrrole derivatives in some studies were efficient antimycobacterial agents, with MIC values ranging from 0.5 to 32 μg/mL. researchgate.net
Table 2: Antitubercular Activity of 2,5-Dimethylpyrrole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound/Derivative | M. tuberculosis Strain | MIC Value (µg/mL) | Source |
|---|---|---|---|
| Compound 5d | H37Rv | 0.06 - 0.3 | nih.gov |
| Compound 5d | MDR TB strain (CCM11.1) | 0.12 | nih.gov |
| Hit Compound 5n | H37Rv | < 1 | |
| Hit Compound 5q | H37Rv | < 1 | |
| Hit Compound 5r | H37Rv | < 1 | |
| ENBHEDPC | H37Rv | 0.7 | nih.gov |
Phenolic compounds are well-documented for their broad-spectrum antifungal properties. mdpi.com However, specific data on the activity of 3-(2,5-Dimethyl-1-pyrrolyl)phenol or closely related pyrrole-phenol hybrids against pathogenic fungi such as Aspergillus species and Scedosporium are not extensively detailed in the current body of research.
Infections caused by Scedosporium species are notably difficult to treat due to their resistance to numerous antifungal agents. researchgate.net While novel antifungals like olorofim are being investigated and show promising activity against Scedosporium spp., the potential of pyrrole-phenol scaffolds in this context remains an area for future investigation. researchgate.netnih.gov Clinically available antifungals generally exhibit modest to minimal activity against these organisms. nih.gov Given the established antifungal properties of the phenol moiety, it is plausible that pyrrole-phenol hybrids could be developed as effective agents, but dedicated screening and structure-activity relationship studies are required.
The antimicrobial activity of pyrrole-phenol scaffolds appears to be multifaceted. For the potent antitubercular 2,5-dimethylpyrrole derivatives, computational studies suggest a mechanism of action involving the inhibition of the MmpL3 transporter. nih.gov MmpL3 is a crucial mycolic acid transporter in Mycobacterium tuberculosis, and its inhibition disrupts the formation of the mycobacterial cell wall. nih.gov This proposed mechanism is similar to that of known MmpL3 inhibitors like BM212 and SQ109. researchgate.net
For broader antibacterial and antifungal activity, the phenolic component of the hybrid scaffold likely plays a key role. Phenolic compounds are known to exert their antimicrobial effects by disrupting microbial cell membranes, leading to increased permeability and leakage of intracellular contents. frontiersin.org They can also interfere with essential enzymes and transport proteins within the microbial cell. The combination of these mechanisms—disruption of cell wall synthesis via MmpL3 inhibition in mycobacteria and membrane disruption in a wider range of microbes—highlights the therapeutic potential of these hybrid structures.
Enzyme Inhibition and Modulation
Targeting essential microbial enzymes is a proven strategy for antimicrobial drug development. Pyrrole-phenol scaffolds have been investigated for their ability to inhibit specific enzymes that are vital for pathogen survival.
Enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis. researchgate.net This system is responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net InhA is the primary target for the frontline antitubercular drug isoniazid (INH). mdpi.com However, the emergence of resistance, often through mutations that prevent the activation of the INH prodrug, has necessitated the search for direct InhA inhibitors. mdpi.com
The pyrrole scaffold has been identified as a promising pharmacophore for the development of novel InhA inhibitors. Several studies have focused on designing and synthesizing pyrrole derivatives that can directly bind to and inhibit InhA. For example, pyrrole benzamide derivatives have been investigated as potential InhA inhibitors. nih.gov A recent study explored new pyrrole scaffolds for the dual targeting of both InhA and dihydrofolate reductase. plos.org While many diphenyl ether derivatives are known direct inhibitors of InhA, the exploration of pyrrole-phenol hybrids for this target could yield potent molecules that bypass common resistance mechanisms. researchgate.net
Table 3: Pyrrole Derivatives Investigated as InhA Inhibitors This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Target Enzyme | Activity/Finding | Source |
|---|---|---|---|
| Pyrrole Benzamide Derivatives | InhA | Serve as a lead for creating InhA inhibitors | nih.gov |
| Pyrrole Scaffolds | InhA and Dihydrofolate Reductase | Designed for dual-target inhibition | plos.org |
| Imidazoquinoline Derivatives | InhA | Designed as direct InhA inhibitors | mdpi.com |
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for various therapeutic agents, including anticancer, antimicrobial, and antiprotozoal drugs. researchgate.netrjpbr.com The inhibition of DHFR leads to a deficiency in tetrahydrofolate cofactors, which ultimately results in cell death. nih.gov
Pyrrole-based core structures have been identified as a promising scaffold for the development of novel DHFR inhibitors. nih.gov Research has focused on developing pyrrole pharmacophoric scaffolds that can effectively inhibit DHFR. nih.gov For instance, studies have explored dual-target inhibitors containing a pyrrole scaffold that act on both DHFR and enoyl-ACP reductase, particularly for antitubercular therapies. nih.govmdpi.com Molecular docking studies have confirmed that these pyrrole-containing compounds can interact with the active sites of DHFR, indicating their potential as effective inhibitors. nih.gov While specific inhibitory data for this compound against DHFR is not extensively detailed in the available literature, the broader investigation into pyrrole scaffolds suggests a promising avenue for its potential activity. nih.gov The development of such inhibitors is significant as they could offer advantages over combination therapies by reducing toxicity, drug-drug interactions, and potentially increasing patient compliance. nih.gov
Cyclooxygenase (COX-1 and COX-2) Inhibition for Anti-Inflammatory Effects
Cyclooxygenase (COX) enzymes are key mediators of inflammation as they are responsible for the production of prostaglandins. nih.govscielo.org.mx There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govscielo.org.mx Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. scielo.org.mx
The pyrrole ring is a core structural component of several well-known NSAIDs, including tolmetin and ketorolac, which non-selectively inhibit both COX-1 and COX-2. nih.govmdpi.com This has spurred research into novel pyrrole derivatives and pyrrole-phenol hybrid scaffolds as potentially more selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov
Studies on various N-substituted pyrrole derivatives have demonstrated significant inhibitory activity against both COX isoforms. mdpi.comnih.gov For example, a series of novel pyrrole–cinnamate hybrids were developed and evaluated as potential dual COX-2/lipoxygenase (LOX) inhibitors. mdpi.comnih.gov The results indicated that some of these hybrids exhibited potent anti-COX-2 activity, with IC50 values in the micromolar and even nanomolar range, sometimes exceeding the potency of the reference drug indomethacin. mdpi.com Molecular docking studies have further elucidated the binding interactions of these pyrrole compounds within the active sites of COX-1 and COX-2, supporting the experimental findings. mdpi.comresearchgate.net
Inhibitory Activity of Selected Pyrrole Hybrid Compounds against COX-2
| Compound | COX-2 IC50 (μM) | Reference |
|---|---|---|
| Hybrid 5 | 0.55 | mdpi.comnih.gov |
| Pyrrole 4 | 0.65 | mdpi.com |
| Hybrid 6 | 7.0 | mdpi.comnih.gov |
| Hybrid 7 | 7.2 | mdpi.com |
| Indomethacin (Reference) | Greater than comparator compounds | mdpi.com |
Investigation of Other Relevant Enzymatic Pathway Modulations
Beyond the well-studied cyclooxygenase pathways, research into pyrrole-phenol hybrid scaffolds has extended to other enzymatic targets relevant to inflammation. A significant area of investigation is the dual inhibition of both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.comnih.gov The rationale for developing dual inhibitors stems from the observation that selective inhibition of one pathway (e.g., COX-2) can lead to the shunting of arachidonic acid metabolism towards the other pathway (LOX), potentially causing undesirable side effects. mdpi.com Therefore, compounds that can simultaneously inhibit both enzymes are considered a safer alternative to traditional NSAIDs and selective COX-2 inhibitors. mdpi.comnih.gov
Several novel pyrrole derivatives and their cinnamic hybrids have been synthesized and evaluated for their potential as dual COX-2/LOX inhibitors. mdpi.comnih.gov In vitro enzymatic assays have shown that some of these compounds exhibit promising inhibitory activity against both enzymes. For instance, certain pyrrole-cinnamate hybrids demonstrated potent inhibition of soybean lipoxygenase (sLOX), with IC50 values in the micromolar range. mdpi.comnih.gov Molecular docking studies suggest that these compounds may interact with the LOX enzyme through allosteric interactions. mdpi.comnih.gov This dual inhibitory profile highlights the versatility of the pyrrole scaffold in modulating multiple enzymatic pathways involved in the inflammatory cascade.
Inhibitory Activity of Selected Pyrrole Hybrid Compounds against Soybean Lipoxygenase (sLOX)
| Compound | sLOX IC50 (μM) | Reference |
|---|---|---|
| Pyrrole 2 | 7.5 | mdpi.comnih.gov |
| Hybrid 6 | 27.5 | mdpi.comnih.gov |
| Hybrid 5 | 30 | mdpi.comnih.gov |
Anti-Inflammatory and Analgesic Potential
The pyrrole heterocycle is a key structural feature in numerous compounds exhibiting anti-inflammatory and analgesic properties. nih.govpensoft.net The therapeutic potential of this scaffold is underscored by its presence in established NSAIDs like ketorolac and tolmetin. pensoft.net Consequently, extensive research has been dedicated to synthesizing and evaluating new pyrrole derivatives for their efficacy in managing inflammation and pain. nih.govnih.govresearchgate.net
In vivo studies, such as the carrageenan-induced paw edema model in rats, have been employed to assess the anti-inflammatory activity of novel pyrrole compounds. nih.gov Results from these studies have shown that certain fused pyrrole derivatives can induce significant anti-inflammatory effects, comparable to the reference drug diclofenac. nih.gov The analgesic potential of these compounds has also been investigated using various animal models that employ thermal and chemical stimuli. pensoft.netresearchgate.net For example, a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile appendage was synthesized, with one compound proving to be highly effective in vivo, displaying an anti-nociceptive profile comparable to marketed analgesics. nih.gov These findings suggest that the pyrrole scaffold is a valuable template for the development of new anti-inflammatory and analgesic agents. nih.govresearchgate.net
Antiviral Activity
The pyrrole scaffold has emerged as a promising basis for the development of novel antiviral agents, particularly as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. nih.gov The mechanism of viral entry is a critical target for antiretroviral therapy, and the viral glycoprotein gp41 plays a central role in this process. nih.govresearchgate.net During HIV-1 fusion with a host cell, the gp41 transmembrane subunit undergoes a significant conformational change, forming a six-helix bundle structure. nih.govnih.gov This formation is essential for bringing the viral and cellular membranes into close proximity, enabling membrane fusion. nih.govbohrium.com
Screening of chemical libraries has led to the identification of N-substituted pyrrole derivatives that act as small-molecule HIV-1 fusion inhibitors. nih.gov Specifically, compounds designated as NB-2 and NB-64 have been shown to inhibit HIV-1 replication at low micromolar concentrations. nih.gov These compounds interfere with the formation of the gp41 six-helix bundle, a critical step in the viral fusion process. nih.gov By disrupting this conformational change, these pyrrole derivatives effectively block the fusion between the viral envelope and the target cell membrane, thus preventing viral entry. nih.gov The development of these small-molecule inhibitors is particularly important due to the limitations of peptide-based fusion inhibitors like T-20 (enfuvirtide), such as low oral bioavailability and high production costs. researchgate.net
The antiviral mechanism of N-substituted pyrrole derivatives like NB-2 and NB-64 involves direct interaction with the gp41 protein at a fusion-intermediate conformation. nih.gov It is proposed that these small molecules bind to a highly conserved and deep hydrophobic pocket on the surface of the gp41 N-terminal heptad repeat (NHR) trimer. nih.govresearchgate.net This binding event physically obstructs the subsequent association of the C-terminal heptad repeat (CHR) with the NHR trimer, thereby preventing the collapse of gp41 into the fusion-active six-helix bundle. nih.gov
The importance of specific chemical features on the pyrrole scaffold has been highlighted in structure-activity relationship studies. For instance, the presence of a carboxylic acid group on these molecules appears to be crucial for their anti-HIV-1 activity, as its absence leads to a loss of efficacy. nih.gov Further research has led to the design of more potent derivatives, such as NSPD-12m, which was derived from the NB-64 scaffold and exhibited improved anti-HIV-1 activity by targeting gp41. nih.govresearchgate.net These mechanistic insights confirm that the pyrrole scaffold can be effectively utilized to design small, "drug-like" molecules that inhibit HIV-1 entry, offering a promising strategy for the development of a new class of anti-HIV-1 drugs. nih.gov
Immunomodulatory and Cell Culture Productivity Enhancement
The unique structural combination of a pyrrole ring and a phenol group in hybrid molecules has led to investigations into their biological activities, including their potential applications in biotechnology and cell culture.
Research into chemical additives that can boost the efficiency of biopharmaceutical production has identified the 2,5-dimethylpyrrole moiety as a key pharmacophore for enhancing monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells. semanticscholar.orgnih.gov While studies may not focus exclusively on this compound, the findings on structurally related compounds provide significant insights.
A large-scale screening of chemical compounds identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) as a potent enhancer of mAb production. semanticscholar.orgnih.gov Further structure-activity relationship (SAR) studies on MPPB revealed that the 2,5-dimethylpyrrole fragment was the most active component responsible for this enhanced productivity. semanticscholar.orgnih.gov This suggests that the 2,5-dimethyl-1-pyrrolyl group in the subject compound is crucial for its bioactivity in this context. The mechanism appears to involve the suppression of cell growth and an increase in the intracellular levels of adenosine triphosphate (ATP) and the cell-specific glucose uptake rate. semanticscholar.orgnih.gov
The primary driver for the increased antibody yield from compounds containing the 2,5-dimethylpyrrole moiety is the enhancement of cell-specific productivity (qP), which is the rate of protein production on a per-cell basis. semanticscholar.orgnih.gov Studies have demonstrated that the addition of 2,5-dimethylpyrrole to CHO cell cultures led to a 2.2-fold increase in cell-specific productivity compared to control cultures, while crucially maintaining cell viability. nih.gov
A critical aspect of therapeutic antibody production is the glycosylation profile, as it affects the antibody's efficacy and immunogenicity. The addition of MPPB, a compound containing the 2,5-dimethylpyrrole group, was found to influence the N-glycan profile of the produced mAb. semanticscholar.orgnih.gov Specifically, it suppressed the galactosylation of the antibody. semanticscholar.orgnih.gov This ability to modulate glycosylation patterns indicates that such compounds could be used not only to increase production yield but also to control critical quality attributes of therapeutic proteins. semanticscholar.org
| Parameter | Observation | Reference |
|---|---|---|
| Cell-Specific Productivity (qP) | Increased up to 2.2-fold compared to control | nih.gov |
| Cell Viability | Maintained; not significantly decreased | nih.gov |
| Glycosylation Pattern | Suppression of galactosylation | semanticscholar.orgnih.gov |
| Metabolic Effects | Increased intracellular ATP and glucose uptake | semanticscholar.orgnih.gov |
Cytotoxicity Profiling and Selectivity Assessment
The evaluation of cytotoxicity is a fundamental step in characterizing the biological profile of any compound. For pyrrole-phenol hybrids, this involves assessing their effects on various cell types to understand their potential for therapeutic applications or as tools in cell biology.
Pyrrole-containing hybrids have been extensively reviewed as potential anticancer agents, indicating that this class of compounds possesses significant cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org The mechanism of cytotoxicity for many pyrrole derivatives involves targeting fundamental cellular processes, leading to cell death. nih.gov However, without direct testing of this compound on specific non-cancerous cell lines like pulmonary fibroblasts or immune cells such as macrophages, its specific toxicity profile remains uncharacterized.
The selectivity of a compound's cytotoxic effect is governed by its chemical structure. For pyrrole-phenol hybrid scaffolds, SAR analysis can elucidate the features that contribute to both efficacy and toxicity.
For the phenol moiety, the number and position of hydroxyl groups on the aromatic ring are critical determinants of cytotoxicity. scispace.com Studies on simple phenols have shown that their toxic potency is more influenced by these structural properties than by general physicochemical parameters. scispace.com
For the pyrrole component, SAR studies related to CHO cell productivity enhancers have shown that alkyl substitution on the pyrrole ring is crucial. Specifically, the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring was found to be the most effective structure for increasing cell-specific productivity while maintaining high cell viability. nih.gov In contrast, unsubstituted pyrrole or 1-alkyl pyrroles did not show similar activity. semanticscholar.org This indicates that the 2,5-disubstitution pattern is key to achieving a selective biological effect of enhanced protein production without inducing significant cytotoxicity in the production cell line.
Combining these observations, the selectivity of a compound like this compound would depend on a balance between the general cytotoxic potential of the phenol group and the specific, productivity-enhancing effects of the 2,5-dimethylpyrrole group.
| Structural Moiety | Key Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Phenol Ring | Number and position of -OH groups | Influences general cytotoxicity | scispace.com |
| Pyrrole Ring | Unsubstituted or 1-alkyl substituted | No significant activity on CHO cell productivity | semanticscholar.org |
| 2,5-Dimethyl substitution | Increases cell-specific productivity while maintaining viability | nih.gov |
Applications in Advanced Materials Science for Pyrrole Phenol Hybrid Systems
Development of Novel Materials with Electronic and Optical Properties
The conjugation of pyrrole (B145914) and phenol (B47542) moieties within a single molecule gives rise to intriguing electronic and optical characteristics. The photophysical behavior of such systems is an active area of research, with the potential to create new classes of functional dyes and materials.
Detailed research into the synthesis and optical properties of bichromophoric pyrrole-fluorophore conjugates has demonstrated that phenol derivatives are readily accessible intermediates in creating complex, light-emitting molecules. Current time information in Bangalore, IN.researchgate.net These studies reveal that the interaction between the pyrrole and other chromophores can lead to phenomena such as intramolecular energy transfer and dual emission, resulting in unique luminescent properties. Current time information in Bangalore, IN.researchgate.net For instance, the fluorescence of some 1-acyl-8-pyrrolylnaphthalenes, which share structural similarities, exhibits solvatochromism due to intramolecular charge transfer in the excited state, with enhanced emission in protic solvents. mdpi.com
Computational studies on pyrrole- and thiophene-based oligomers further support the idea that the electronic properties can be finely tuned. researchgate.net The introduction of different substituents on the pyrrole ring can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's color and conductivity. The aromatic character of the pyrrole ring plays a crucial role in the degree of intramolecular charge transfer in the excited state. mdpi.com While specific experimental data on the electronic and optical properties of "3-(2,5-Dimethyl-1-pyrrolyl)phenol" are not extensively detailed in the available literature, the foundational research on related pyrrole-phenol systems strongly suggests its potential for creating novel materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netmdpi.com
Below is a table summarizing the basic properties of "this compound":
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 97608-33-8 |
| SMILES | OC1=CC=CC(N2C(C)=CC=C2C)=C1 |
Table 1: Physicochemical properties of this compound. chemscene.com
Integration into Conducting Polymers for Energy Storage and Conversion (e.g., Batteries, Solar Cells)
The electrochemical properties of pyrrole make it a fundamental building block for conducting polymers. The integration of "this compound" into such polymers could lead to materials with enhanced performance in energy storage and conversion devices.
Polypyrrole (PPy) is a well-studied conducting polymer with applications in batteries, sensors, and electronic devices. nih.gov The copolymerization of pyrrole with other monomers is a common strategy to tailor the properties of the resulting material. nih.gov For example, copolymers of pyrrole have been investigated as conducting materials for batteries. nih.gov The phenol group in "this compound" offers a site for further functionalization or can influence the polymer's morphology and electrochemical behavior.
The synthesis of polypyrrole and its copolymers can be achieved through various methods, including chemical oxidation and electropolymerization. mdpi.com The presence of the phenol group could potentially influence the polymerization process and the final properties of the polymer, such as solubility and thermal stability. nih.gov
Potential as Precursors for Specialty Chemicals in Industrial Synthesis
The unique bifunctional nature of "this compound" makes it a valuable precursor for the synthesis of more complex molecules and specialty chemicals. The pyrrole and phenol rings can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
A closely related compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, is highlighted in patent literature as an important reaction intermediate in organic synthesis and a "building block" for creating supramolecular structures. google.comgoogle.com This underscores the utility of the 2,5-dimethyl-1-pyrrolyl moiety in constructing larger, functional systems. google.comgoogle.com The synthesis of this diol can be achieved through a solvent-free process, which is environmentally advantageous for industrial applications. google.comgoogle.com
Furthermore, the synthesis of monomers for electropolymerization has been demonstrated starting from 2,5-dimethylphenol, a structural component of the target molecule. semanticscholar.org This indicates that "this compound" could serve as a monomer for the production of specialty polymers with tailored properties. The hydroxyl group of the phenol provides a reactive handle for electrophilic aromatic substitution, directing reactions to the ortho and para positions. semanticscholar.org
The table below presents information on a related pyrrole derivative used as a synthetic intermediate:
| Compound | Application | Synthesis Highlight |
| 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | Reaction intermediate, building block for supramolecular structures. google.comgoogle.com | Can be synthesized without solvents or chemical catalysts. google.comgoogle.com |
Table 2: Application of a related pyrrole compound in synthesis.
Catalytic Applications of Related Systems (e.g., Oxidative Coupling)
The phenolic component of "this compound" suggests its potential involvement in catalytic processes, particularly oxidative coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-oxygen bonds, leading to the synthesis of complex molecules and polymers.
The catalytic oxidative coupling of phenols is a well-established method for producing biphenols and polyphenylene oxides (PPOs). nih.govresearchgate.netnih.gov Various transition metal catalysts, often based on copper or iron, are employed to facilitate this transformation. kyoto-u.ac.jpdntb.gov.ua The reaction proceeds through the formation of phenoxy radicals, which then couple in various ways (ortho-ortho, ortho-para, para-para). nih.gov The presence of the bulky 2,5-dimethyl-1-pyrrolyl substituent on the phenol ring of the target compound would likely influence the regioselectivity of such coupling reactions.
Similarly, oxidative coupling is a known method for the synthesis of pyrrole-containing structures. researchgate.netresearcher.life These reactions can be catalyzed by a range of transition metals, including palladium and copper. researchgate.net The oxidative polymerization of substituted phenols has also been extensively studied, leading to the formation of polymers with interesting thermal and mechanical properties. kyoto-u.ac.jpdntb.gov.ua Peroxidase-catalyzed polymerization of phenolic compounds offers an enzymatic route to producing polyphenols, which can be advantageous in terms of selectivity and environmental impact. kyoto-u.ac.jpnih.gov
Given these precedents, "this compound" could potentially undergo oxidative polymerization to form novel polymers with a repeating pyrrole-phenol unit. Such polymers might exhibit unique properties stemming from the combination of the conducting pyrrole backbone and the reactive phenol side groups.
The following table summarizes catalysts and conditions for related oxidative coupling reactions:
| Reaction Type | Catalyst Examples | Key Features |
| Oxidative Coupling of Phenols | Copper, Iron, Vanadium complexes; Photocatalysts. nih.govresearchgate.netnih.gov | Forms C-C and C-O bonds; can produce biphenols and polymers. nih.gov |
| Oxidative Coupling for Pyrrole Synthesis | Palladium, Copper, Cobalt, Titanium complexes. researchgate.net | A versatile method for forming pyrrole rings. researchgate.net |
| Oxidative Polymerization of Phenols | Peroxidases, Iron-salen complexes. kyoto-u.ac.jpdntb.gov.ua | Can produce high molecular weight polyphenols. kyoto-u.ac.jp |
Table 3: Catalytic systems for related oxidative coupling reactions.
Environmental and Toxicological Considerations of Phenol Pyrrole Compounds
Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical compound describe its movement and transformation in various environmental compartments. cdc.govepa.gov For phenol-pyrrole compounds, this includes their behavior in soil, air, and their susceptibility to degradation.
The terrestrial fate of phenolic compounds is complex, influenced by factors like soil type, organic matter content, and pH. nih.govresearchgate.net Phenolic compounds can exist in soil in dissolved, sorbed, or polymerized forms. nih.govagriculturejournals.cz Their mobility in soil is governed by interactions with soil particles and organic matter. researchgate.netusda.gov Phenolic compounds can be leached from soil by rainfall, and their concentration can vary with soil depth and land use. agriculturejournals.czusda.gov The presence of organic matter can either increase or decrease the mobility of phenolic compounds, depending on the specific interactions. mdpi.com
Volatilization, the process of a chemical converting into a gaseous form, can be a transport mechanism for some phenolic compounds, particularly those with lower molecular weights and higher vapor pressures. marylandgolfbmp.org However, for a compound like 3-(2,5-Dimethyl-1-pyrrolyl)phenol, its relatively larger molecular size and the presence of the polar hydroxyl group would likely result in lower volatility compared to simpler phenols. The rate of volatilization is also influenced by environmental conditions such as temperature and air movement. marylandgolfbmp.org
Table 1: Factors Influencing the Terrestrial Fate of Phenol-Pyrrole Compounds
Once in the atmosphere, organic compounds are subject to degradation, primarily through reactions with photochemically generated hydroxyl (•OH) radicals. mdpi.comsecuresite.jp The rate of this reaction is a key determinant of a compound's atmospheric lifetime. For pyrrole (B145914), the reaction with hydroxyl radicals is fast, leading to a short atmospheric lifetime of approximately one hour. nih.govresearchgate.net This suggests that pyrrole itself is not considered a persistent organic pollutant. nih.govresearchgate.net The reaction can proceed through two main pathways: OH-addition and direct H-abstraction, with the former being more favorable at lower temperatures. nih.gov
For substituted phenols, the rate of reaction with hydroxyl radicals is influenced by the nature and position of the substituents on the aromatic ring. mdpi.com Electron-donating groups, such as the methyl groups in this compound, generally increase the reaction rate by enhancing the electron density of the ring. mdpi.com Therefore, it is expected that this compound would also have a relatively short atmospheric lifetime due to rapid degradation by hydroxyl radicals.
The persistence of a compound in the environment is largely determined by its susceptibility to biodegradation by microorganisms. service.gov.uk Phenolic compounds can be degraded by a variety of bacteria and fungi, which utilize them as a source of carbon and energy. nih.gov The degradation pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For instance, the degradation of 2,6-dimethylphenol (B121312) by Mycobacterium neoaurum involves initial conversion to 2,6-dimethyl-hydroquinone. nih.gov
Mechanisms of Toxicity Associated with Phenolic and Pyrrolic Structures
The toxicological properties of phenol-pyrrole compounds are a composite of the effects of their constituent phenolic and pyrrolic moieties. Phenolic compounds, in particular, are known for their broad-spectrum toxicity.
Phenol (B47542) and its derivatives are considered protoplasmic poisons. nih.gov Their toxicity stems from their ability to penetrate cell membranes due to their dual hydrophilic and lipophilic properties. nih.gov Once inside the cell, they can denature proteins, leading to a loss of protein function and ultimately cell death. nih.govojp.gov This denaturation process disrupts the intricate three-dimensional structure of proteins, which is essential for their biological activity. nih.govplos.org The ability of phenol to denature proteins is utilized in laboratory settings for the extraction and purification of nucleic acids. ojp.govnih.gov The severity of this effect is dependent on the concentration of the phenolic compound.
A significant mechanism of toxicity for many substituted phenols is the uncoupling of oxidative phosphorylation. nih.govnih.gov This process occurs in the mitochondria, the powerhouse of the cell, where the energy from the electron transport chain is used to generate ATP, the cell's primary energy currency. nih.govyoutube.comyoutube.com Uncouplers disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. nih.govnih.govyoutube.com This leads to a decrease in ATP production, while the energy from the electron transport chain is released as heat. youtube.com
Compounds that act as uncouplers typically possess a weakly acidic group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. nih.govnih.gov While this compound possesses a phenolic hydroxyl group (weakly acidic) and a hydrophobic dimethylpyrrole group, the pyrrole ring is not a strong electron-withdrawing group. Therefore, its potential to act as a potent uncoupler of oxidative phosphorylation would need to be experimentally evaluated. However, the presence of the phenolic structure itself raises the possibility of some level of interaction with mitochondrial function. nih.gov
Table 2: Mechanisms of Toxicity of Phenolic Compounds
Compound List
Table 3: List of Compounds
Formation of Reactive Oxygen Species and Free Radicals
The toxicological impact of many chemical compounds is linked to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and free radicals. nih.gov ROS are highly reactive chemical entities formed from diatomic oxygen (O₂), including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). wikipedia.org An imbalance between the production of these species and the antioxidant defense mechanisms of an organism can lead to cellular damage. nih.gov
Phenolic compounds, in particular, have been shown to participate in processes that generate ROS. nih.gov The metabolism of phenols can lead to the formation of semiquinone radicals, which can then react with molecular oxygen to produce superoxide radicals. pjoes.com This process can initiate a cascade of reactions, leading to the formation of other more damaging ROS. For instance, studies on the fungicide ortho-phenylphenol have demonstrated that its metabolites can generate superoxide and hydrogen peroxide, contributing to oxidative DNA damage. nih.gov
Furthermore, the enzymatic activity of cytochrome P450, particularly the CYP2E1 isoform, is a known source of ROS production during the metabolism of various substrates, including ethanol. nih.gov This enzyme's activity can lead to the "leaking" of electrons, which react with oxygen to form superoxide anions and hydrogen peroxide. nih.gov Given that phenols are substrates for CYP2E1, their metabolism can contribute to an increased intracellular load of ROS. nih.gov
While direct evidence for this compound is unavailable, the presence of the phenol moiety suggests a potential for similar ROS-generating pathways. The pyrrole ring itself can also undergo oxidation. For example, the autoxidation of 2,5-dimethylpyrrole adducts on proteins has been shown to proceed via free radical-mediated mechanisms. nih.gov This suggests that the combined phenol-pyrrole structure could potentially contribute to oxidative stress through multiple mechanisms.
Role of Electrophilic Metabolites in Cellular Damage
The biotransformation of xenobiotics, including phenol-pyrrole compounds, can sometimes lead to the formation of chemically reactive electrophilic metabolites. pjoes.com These metabolites are characterized by an electron-deficient center, which makes them prone to react with nucleophilic sites in cellular macromolecules, such as DNA, proteins, and lipids. pjoes.com Such covalent binding can disrupt normal cellular function and is a key mechanism of chemical-induced toxicity and carcinogenicity.
The metabolism of phenol, for instance, can produce reactive intermediates. While phenol itself is toxic, its transformation can lead to the formation of quinone-type metabolites, which are known to be highly reactive electrophiles. pjoes.com A study on the fungicide ortho-phenylphenol, which has a similar phenolic structure, found that its metabolites, phenylhydroquinone (B131500) (PHQ) and phenyl-1,4-benzoquinone (PBQ), are capable of inducing significant cellular damage. nih.gov PBQ, in particular, was found to be a potent inducer of DNA strand breakage and oxidative DNA damage, highlighting the role of electrophilic metabolites in the toxicity of phenolic compounds. nih.gov
The pyrrole moiety can also be implicated in the formation of reactive intermediates. Although pyrrole itself is of low toxicity, some of its derivatives can be metabolized to reactive electrophiles. The formation of pyrrole adducts on proteins from the neurotoxic γ-diketone 2,5-hexanedione (B30556) is a critical step in its toxicity, with subsequent autoxidation leading to protein crosslinking. nih.gov
Therefore, it is plausible that the metabolism of this compound could generate electrophilic intermediates, either from the phenol or the pyrrole ring, or both. These reactive species could then inflict cellular damage by forming adducts with critical biomolecules, potentially leading to cytotoxic or genotoxic effects.
Metabolic Pathways and Biotransformation (e.g., Glucuronidation, Sulfonation, CYP2E1 Oxidation)
The biotransformation of phenolic compounds is a critical process that determines their detoxification and elimination from the body. nih.gov The primary routes of metabolism for phenols involve Phase II conjugation reactions, namely glucuronidation and sulfonation, and Phase I oxidation, often mediated by cytochrome P450 enzymes like CYP2E1. nih.govnih.gov
Glucuronidation and Sulfonation: These are the most prevalent Phase II metabolic pathways for phenols. nih.gov In glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl group of the phenol, forming a more water-soluble glucuronide conjugate that can be readily excreted. nih.govnih.gov Similarly, sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the phenolic hydroxyl group, a process known as sulfation, which also increases water solubility and facilitates excretion. nih.govnih.gov The human liver expresses several SULT and UGT isoforms that are responsible for the metabolism of a wide range of phenolic compounds. nih.gov
CYP2E1 Oxidation: In addition to conjugation, phenols can undergo Phase I oxidation. The cytochrome P450 enzyme CYP2E1 is known to be involved in the metabolism of phenol. nih.gov This oxidation can lead to the formation of hydroxylated metabolites, which can then be conjugated and excreted. nih.gov However, as mentioned previously, this oxidative pathway can also be a source of reactive oxygen species and potentially toxic electrophilic intermediates. nih.gov
The metabolic fate of this compound has not been specifically studied. However, based on its structure, it is anticipated to undergo similar metabolic transformations. The phenolic hydroxyl group is a prime target for glucuronidation and sulfonation. The aromatic rings of both the phenol and pyrrole moieties could also be susceptible to CYP450-mediated oxidation.
Interactive Data Table: Key Metabolic Pathways for Phenolic Compounds
| Metabolic Pathway | Enzyme Family | Cellular Location | Function | Potential Outcome for Phenol-Pyrrole Compounds |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) nih.gov | Endoplasmic Reticulum nih.gov | Adds glucuronic acid to increase water solubility for excretion. nih.gov | Detoxification and elimination of the compound. |
| Sulfonation | Sulfotransferases (SULTs) nih.gov | Cytosol nih.gov | Adds a sulfate (B86663) group to increase water solubility for excretion. nih.gov | Detoxification and elimination of the compound. |
| Oxidation | Cytochrome P450 (e.g., CYP2E1) nih.gov | Endoplasmic Reticulum nih.gov | Adds an oxygen atom, which can create a site for conjugation or lead to reactive intermediates. nih.govnih.gov | Can lead to detoxification or bioactivation to toxic metabolites. |
Inhalation and Dermal Exposure Effects and Their Underlying Mechanisms
Exposure to chemical substances in occupational and environmental settings often occurs through inhalation and dermal contact. nih.gov Both routes can lead to local and systemic toxicity.
Inhalation Exposure: Inhalation of phenol vapors can cause respiratory tract irritation. mhmedical.com In animal studies, short-term exposure to phenol resulted in respiratory depression, an indicator of irritation. nih.gov Chronic inhalation may lead to more severe effects, including weight loss and liver damage. www.gov.uk The mechanism underlying the respiratory irritation is likely related to the corrosive nature of phenol, which can denature proteins and damage mucosal tissues upon contact. mhmedical.com
Dermal Exposure: The skin is a significant route of exposure for many chemicals. nih.gov Phenol is readily absorbed through the skin, and dermal contact can cause a range of effects from skin irritation and corrosion to systemic toxicity. nih.govwww.gov.uk High concentrations of phenol can cause chemical burns and tissue necrosis. nih.gov The ability of phenol to denature proteins and disrupt cell membranes contributes to its corrosive effects on the skin. nih.gov
Systemic effects following dermal absorption of phenol can be severe and may include cardiac arrhythmias, central nervous system depression, and even death. mhmedical.comwww.gov.uk This is because once absorbed, the compound can be distributed throughout the body. cdc.gov
For pyrrole-containing compounds, the dermal and inhalation effects are less well-characterized and depend on the specific derivative. While some pyrrole derivatives are used in pharmaceuticals and are well-tolerated, others may pose risks. nih.gov The autoxidation of pyrrole adducts on proteins, as seen with 2,5-hexanedione, suggests a potential mechanism for toxicity that could be relevant following absorption through the skin or lungs. nih.gov
Interactive Data Table: Summary of Potential Inhalation and Dermal Effects of Phenol
| Exposure Route | Local Effects | Systemic Effects | Underlying Mechanism |
| Inhalation | Respiratory tract irritation. mhmedical.com | Weight loss, liver damage (chronic exposure). www.gov.uk | Denaturation of proteins in mucosal tissues. mhmedical.com |
| Dermal | Skin irritation, corrosion, chemical burns, necrosis. nih.govwww.gov.uk | Cardiac arrhythmias, central nervous system depression, death. mhmedical.comwww.gov.uk | Disruption of cell membranes, protein denaturation, systemic absorption. nih.govcdc.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,5-Dimethyl-1-pyrrolyl)phenol, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling reactions between substituted pyrroles and phenolic derivatives. For example, a modified Friedel-Crafts alkylation or nucleophilic substitution can be employed. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and catalysts (e.g., Lewis acids) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., 2-propanol) ensures high purity. Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and aromaticity. DEPT-135 or HSQC can resolve overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of crystal packing and hydrogen-bonding networks .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Antioxidant Potential : DPPH radical scavenging assay or ORAC (Oxygen Radical Absorbance Capacity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for higher synthesis yields?
- Methodology : Implement a Box-Behnken or Central Composite Design to test variables (temperature, solvent ratio, catalyst concentration). Analyze interactions using ANOVA and polynomial regression models. For example, a 3-factor BBD with 15 runs can identify optimal conditions while minimizing experimental effort .
Q. How to address contradictions in reported biological activity data across studies?
- Methodology :
- Comparative Studies : Test the compound alongside structural analogs (e.g., fluorophenyl-pyrrole derivatives) under standardized conditions .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent polarity, cell line specificity, and assay protocols.
- Mechanistic Probes : Use molecular docking or SPR (Surface Plasmon Resonance) to validate target binding specificity .
Q. What advanced techniques resolve challenges in crystallographic analysis of this compound?
- Methodology :
- Twinned Data Refinement : SHELXL’s twin refinement tools (BASF, HKLF5) can model overlapping lattices.
- High-Resolution Data : Synchrotron radiation improves weak reflection collection. Use SHELXPRO for macromolecular compatibility checks .
Q. How can substituent modifications enhance solubility and bioavailability without compromising activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
